Amg-487

CXCR3 Binding Affinity Receptor Pharmacology

AMG-487 is the definitive CXCR3 antagonist for translational research. Its unique inverse agonist properties and rodent CXCR3 cross-reactivity enable seamless in vitro-to-in vivo translation. Extensively validated in acute lung injury, aGVHD, arthritis, and metastasis models, this orally bioavailable tool offers established dosing and clear outcome interpretation. Unlike alternatives with divergent binding affinities, AMG-487 serves as a well-characterized reference standard benchmarked against extensive preclinical and Phase I/II clinical data.

Molecular Formula C32H28F3N5O4
Molecular Weight 603.6 g/mol
CAS No. 473719-41-4
Cat. No. B1667035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-487
CAS473719-41-4
SynonymsAMG 487
AMG-487
AMG487
N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide
Molecular FormulaC32H28F3N5O4
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1
InChIKeyWQTKNBPCJKRYPA-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-487 (CAS 473719-41-4): A CXCR3 Antagonist with Extensive Preclinical Validation for Inflammation and Oncology Research


AMG-487 (VUF10085) is an orally bioavailable, selective small-molecule antagonist of the CXC chemokine receptor 3 (CXCR3) [1]. It is an 8-azaquinazolinone derivative that prevents binding of the CXCR3 ligands CXCL10 (IP-10) and CXCL11 (ITAC) to the receptor [2]. AMG-487 has been extensively characterized in preclinical models and has advanced to Phase I/II clinical evaluation for inflammatory and autoimmune conditions, establishing it as a benchmark research tool for investigating CXCR3-mediated pathways [3].

Why AMG-487 Cannot Be Substituted with Other CXCR3 Antagonists: A Risk Assessment for Procurement


Substituting AMG-487 with another CXCR3 antagonist without rigorous validation introduces significant scientific and financial risk. CXCR3 antagonists exhibit highly divergent binding affinities, mechanisms of action (e.g., competitive vs. non-competitive), and species cross-reactivity profiles [1]. For instance, the affinity of SCH 546738 for the human CXCR3 receptor (Ki = 0.4 nM) is substantially higher than that of AMG-487 (IC50 ≈ 8 nM), which can drastically alter experimental outcomes and interpretation [2]. Furthermore, unlike many analogs, AMG-487 displays inverse agonist properties that can profoundly impact cellular signaling in constitutive activity models [3]. These critical differences underscore that AMG-487 is not a generic reagent; it is a specific tool with unique pharmacological properties that cannot be assumed to be interchangeable with other compounds targeting the same receptor.

Quantitative Differentiation of AMG-487: A Comparative Evidence Guide for Scientific Selection


AMG-487 Exhibits Intermediate Binding Affinity Compared to High-Affinity (SCH 546738) and Low-Affinity (TAK-779) CXCR3 Antagonists

AMG-487 binds to the human CXCR3 receptor with an IC50 of 8 nM, representing an intermediate potency among well-characterized CXCR3 antagonists. This is in contrast to the ultra-high affinity of SCH 546738 (Ki = 0.4 nM) and the lower affinity of other analogs. [1]

CXCR3 Binding Affinity Receptor Pharmacology

AMG-487 Functions as a Full Inverse Agonist at Constitutively Active CXCR3, a Property Not Shared by All Class Members

In a study characterizing the mechanism of action of five non-peptidergic CXCR3 antagonists, AMG-487 (VUF10085) was shown to act as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. This property is not universal; for example, TAK-779 exhibited only weak partial inverse agonism in the same assay. [1]

Inverse Agonism Constitutive Activity CXCR3 Signaling

AMG-487 Demonstrates Cross-Species Reactivity with Rodent CXCR3, Essential for Direct In Vivo Translation, Unlike TAK-779

A comparative study of five CXCR3 antagonists revealed that AMG-487 (VUF10085) binds to rat and mouse CXCR3, albeit with slightly lower affinity than for primate CXCR3. In contrast, TAK-779 exhibits minimal to no binding to rodent CXCR3. [1]

Cross-Reactivity Rodent Models Translational Research

AMG-487 Possesses Extensive Clinical Pharmacokinetic Data, Revealing a Unique Dose- and Time-Dependent Profile Not Described for Most Preclinical CXCR3 Tools

AMG-487 was evaluated in Phase I clinical trials, which revealed a unique dose- and time-dependent pharmacokinetic profile. Following multiple oral doses, the area under the plasma concentration-time curve (AUC) increased supraproportionally; a 10-fold increase in dose led to a 28-fold increase in AUC on Day 1 and a 96-fold increase on Day 7. [1] This behavior is attributed to the formation of an inhibitory metabolite (M2) that causes mechanism-based inhibition of CYP3A4, a property not documented for many other CXCR3 antagonists in clinical development. [2]

Pharmacokinetics Metabolism Clinical Development

AMG-487 Exhibits Unique Disease-Model Efficacy Profiles, Notably in Acute Lung Injury (ALI), Where It Serves as a Reference Standard

A comparative study of nine CXCR3 antagonists in a mouse model of acute lung injury (ALI) found that AMG-487 was one of the few compounds with a well-established role in alleviating ALI. The study noted that while other antagonists like NBI-74330 and SCH 546738 exhibit anti-inflammatory effects, their roles in ALI remained poorly understood, positioning AMG-487 as the reference standard for this indication. [1]

In Vivo Efficacy Acute Lung Injury Preclinical Models

AMG-487 Displays Distinct Cell Migration Inhibition Potencies Against CXCR3 Ligands, Enabling Selective Pathway Probing

AMG-487 inhibits CXCR3-mediated cell migration with differential potency depending on the ligand used for stimulation. Its IC50 values are 8 nM for IP-10 (CXCL10), 15 nM for ITAC (CXCL11), and 36 nM for MIG (CXCL9). This ligand-dependent functional selectivity is a specific property of AMG-487 that is not always characterized or consistent across other CXCR3 antagonists, providing a tool for dissecting biased signaling pathways.

Functional Antagonism Cell Migration Chemokine Selectivity

Optimal Scientific and Industrial Applications for AMG-487 Based on Validated Comparative Evidence


In Vivo Validation of CXCR3 Biology in Rodent Models of Inflammation and Autoimmunity

Leverage AMG-487's cross-reactivity with rodent CXCR3 to directly translate in vitro findings to in vivo disease models. Its established efficacy in models of acute lung injury (ALI), graft-versus-host disease (aGVHD), and arthritis makes it a reliable tool for pharmacological validation of CXCR3's role in these conditions [1][2]. Its oral bioavailability and extensive in vivo characterization simplify dosing regimens and outcome interpretation.

Investigating CXCR3 Constitutive Activity and Biased Signaling Pathways

Employ AMG-487 as a tool to study CXCR3 constitutive activity due to its full inverse agonist properties [3]. Furthermore, use its differential functional potencies against CXCL10, CXCL11, and CXCL9 to design experiments that probe ligand-biased signaling or to achieve selective blockade of specific CXCR3-mediated migratory responses .

Benchmarking Novel CXCR3 Antagonists in Preclinical Development

Utilize AMG-487 as a well-characterized reference standard for benchmarking novel CXCR3 antagonists. Its intermediate binding affinity, unique PK profile, and extensive preclinical and clinical data provide a rich comparator dataset [4]. This allows for a more nuanced assessment of new chemical entities beyond simple potency comparisons.

Mechanistic Studies of Metastasis and Tumor Microenvironment Crosstalk

Capitalize on the extensive validation of AMG-487 in oncology models, particularly its demonstrated ability to inhibit lung metastasis in osteosarcoma and colon carcinoma [5][6]. Its specific impact on tumor cell migration, MMP activity, and proliferation provides a robust foundation for dissecting the role of the CXCR3 axis in metastatic spread.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amg-487

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.